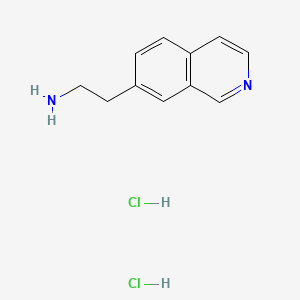![molecular formula C6H11ClN2 B13461265 methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with an aldehyde group.
1-Methyl-1H-pyrrole-2-acetic acid: Contains a carboxylic acid group instead of an amine.
1-Methyl-1H-pyrrole-2-ethanol: Features a hydroxyl group in place of the amine.
Uniqueness
Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC名 |
N-methyl-1-(1H-pyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7-8H,5H2,1H3;1H |
InChIキー |
MRAKCOVNRLHUJU-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
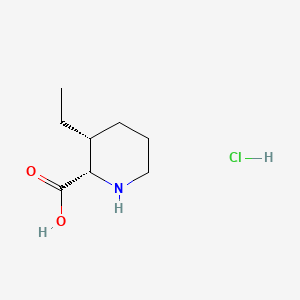
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
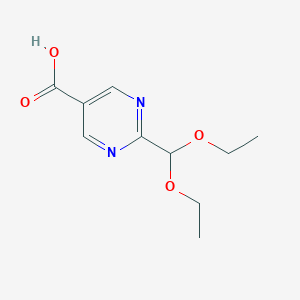
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
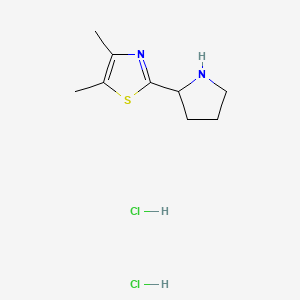
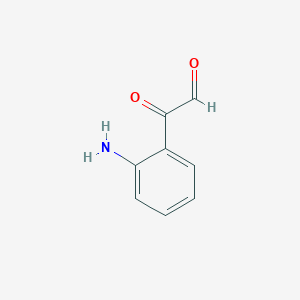
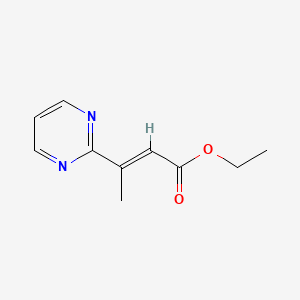
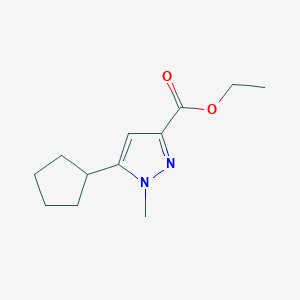
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
